molecular formula C22H29NO6 B4006122 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)

2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)

Cat. No.: B4006122
M. Wt: 403.5 g/mol
InChI Key: HPXUDIALYYMYIT-UHFFFAOYSA-N
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Description

2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C22H29NO6 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt) is 403.19948764 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

Research on compounds with complex chemical structures, similar to the one , includes the synthesis and characterization of new molecular entities. For instance, the study by Bai, Liu, and Ma (2008) detailed the synthesis of N,N′-Bis(2-hydroxyethyl)-N,N′-[ethylenedioxybis(o-phenylenemethylene)]diammonium fumarate tetrahydrate, demonstrating intricate network formations via hydrogen bonds in crystal structures Hong-Ye Bai, Hai‐Yan Liu, Jian‐Fang Ma, 2008.

Chemical Composition and Properties

Wojtas et al. (2004) investigated the salts of 4-(2,4,6-triphenylpyridinium-1-yl)-phenolate with selected sulfonic acids, highlighting the impact of chemical composition on molecular geometry and intermolecular interactions, shedding light on the solvatochromic effects and hydrogen bonding capabilities of such compounds Łukasz Wojtas, M. Pitak, P. Milart, K. Stadnicka, 2004.

Functionalized Ionic Liquids

Zhu et al. (2007) explored the synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids, indicating potential applications in creating novel ionic liquids or ionic liquid-polymer composites Guozhang Zhu, Rong Wang, G. Liu, Li Xu, Bei Zhang, Xia Qin Wu, 2007.

Coordination Chemistry and Corrosion Inhibition

Mishra et al. (2015) synthesized and characterized Schiff base complexes with manganese(II), copper(II), and zinc(II) ions, providing insights into their corrosion inhibition properties for mild steel in acidic mediums. This research emphasizes the versatility of Schiff bases in coordination chemistry and their practical applications in materials science Monika Mishra, Karishma Tiwari, A. Singh, V. Singh, 2015.

Properties

IUPAC Name

oxalic acid;2-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.C2H2O4/c1-20(2,17-7-4-3-5-8-17)18-9-11-19(12-10-18)23-16-6-13-21-14-15-22;3-1(4)2(5)6/h3-5,7-12,21-22H,6,13-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXUDIALYYMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)
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2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)
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2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)
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2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)
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2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)
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2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)

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